5-(hidroximetil)dihidrofurano-2(3H)-ona

Descripción general

Descripción

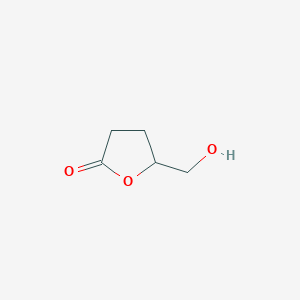

5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as Dihydro-5-(hydroxymethyl)-2(3H)-furanone, is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.0993 .

Synthesis Analysis

One of the methods for synthesizing this compound involves the use of Ir/Na-ZSM-5 as a robust catalyst for efficiently producing 2,5-bis(methoxymethyl)furan (BMMF), a crucial compound for advanced biorefineries, through the reductive etherification of HMF .Molecular Structure Analysis

The molecular structure of 5-(hydroxymethyl)dihydrofuran-2(3H)-one consists of a furan ring with a hydroxymethyl group attached .Chemical Reactions Analysis

The compound can undergo reductive etherification in the presence of an Ir/Na-ZSM-5 catalyst to produce 2,5-bis(methoxymethyl)furan (BMMF) .Physical And Chemical Properties Analysis

5-(hydroxymethyl)dihydrofuran-2(3H)-one is a solid compound with a molecular weight of 114.0993 .Aplicaciones Científicas De Investigación

Bloque de Construcción Quiral

La dihidro-5-(hidroximetil)-2(3H)-furanona sirve como un valioso bloque de construcción quiral. Los investigadores la utilizan en la síntesis de productos naturales y compuestos biológicamente significativos. Cabe destacar que juega un papel en la creación de didesoxinucleósidos anti-VIH .

Ligandos Ópticamente Activos

El compuesto contribuye a la síntesis de ligandos ópticamente activos. Estos ligandos son cruciales en la catálisis asimétrica, donde la quiralidad impacta la reactividad y la selectividad. Los investigadores exploran su uso en el diseño de ligandos para diversas transformaciones químicas .

Químicos de Base Biológica

Los esfuerzos para crear químicos de base biológica sostenibles y ecológicamente viables han llevado al interés en la dihidro-5-(hidroximetil)-2(3H)-furanona. Los investigadores investigan enfoques catalíticos escalables para convertir 5-hidroximetilfurfural (HMF) concentrado en productos de valor agregado. Este trabajo se alinea con el objetivo de establecer biorrefinerías lignocelulósicas .

Industria del Sabor y la Fragancia

La dihidro-5-(hidroximetil)-2(3H)-furanona contribuye a la industria del sabor y la fragancia. Su olor dulce a caramelo la convierte en una candidata atractiva para realzar los sabores de los alimentos y los perfumes .

Química Medicinal

Los investigadores exploran el potencial del compuesto en química medicinal. Su estructura única y grupos funcionales pueden ofrecer oportunidades para el desarrollo de fármacos. Investigar sus interacciones con los objetivos biológicos podría conducir a nuevos agentes terapéuticos .

Química de Polímeros

La dihidro-5-(hidroximetil)-2(3H)-furanona participa en la química de polímeros. Puede servir como monómero o bloque de construcción para la síntesis de polímeros biodegradables. Estos polímeros encuentran aplicaciones en el envasado, la administración de fármacos y otros materiales ecológicos .

Mecanismo De Acción

Target of Action

It is known to be a chiral building block used in the synthesis of many natural products and biologically significant compounds .

Mode of Action

It is primarily used as a chiral synthon in the synthesis of various compounds, suggesting that it interacts with its targets through chemical reactions to form new compounds .

Biochemical Pathways

It is used in the synthesis of anti-hiv dideoxynucleosides, indicating that it may play a role in the biochemical pathways related to viral replication .

Result of Action

It is used in the synthesis of compounds with significant biological activity, such as anti-hiv dideoxynucleosides . This suggests that it may contribute to the antiviral activity of these compounds.

Direcciones Futuras

The future directions for this compound could involve its use in the production of bio-based chemicals. The use of Ir/Na-ZSM-5 as a catalyst for the reductive etherification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one to produce 2,5-bis(methoxymethyl)furan (BMMF) represents a promising approach for the sustainable and ecologically viable production of value-added chemicals from lignocellulosic biomass .

Propiedades

IUPAC Name |

5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSISJFFVIMQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347209 | |

| Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10374-51-3, 32780-06-6 | |

| Record name | 2(3H)-Furanone, dihydro-5-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(+)-4-Hydroxymethyl-4-butanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10374-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in organic synthesis?

A: 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, holds promise as a valuable building block in organic synthesis. Research has demonstrated its utility as a starting material for synthesizing more complex molecules. For example, it can be derived from (–)-levoglucosenone (LGO) through palladium-catalyzed reactions followed by Baeyer–Villiger oxidation. This process enables the creation of chiral 3- and 4-substituted derivatives of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. [] These derivatives are important precursors for various biologically active compounds, highlighting the compound's significance in medicinal chemistry and natural product synthesis.

Q2: Has 5-(hydroxymethyl)dihydrofuran-2(3H)-one been found in natural sources?

A: Yes, 5-(hydroxymethyl)dihydrofuran-2(3H)-one has been identified in the fruits of Capparis spinosa L. [] This discovery suggests potential applications for this compound in food chemistry or as a naturally-derived synthon for various chemical syntheses.

Q3: Are there any reports on the biological activity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one?

A: While 5-(hydroxymethyl)dihydrofuran-2(3H)-one itself has not been extensively studied for its biological activity, research indicates that other compounds isolated alongside it from the Red Sea sponge Haliclona sp. exhibited cytotoxic activity against various cancer cell lines. [] This finding suggests the possibility of 5-(hydroxymethyl)dihydrofuran-2(3H)-one or its derivatives possessing interesting biological properties, warranting further investigation in this area.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)